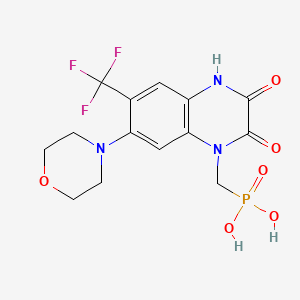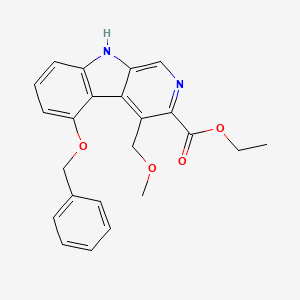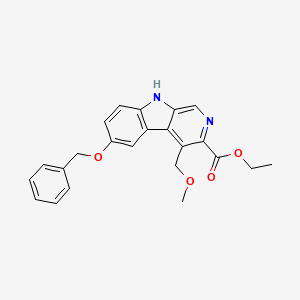
Indotecan
Descripción general
Descripción
Indotecan, also known as LMP400, is a potent Topoisomerase I inhibitor . It was discovered by Yves Pommier, M.D., Ph.D., Chief of the Developmental Therapeutics Branch, in 2007 . The U.S. Food and Drug Administration (FDA) granted orphan drug status to this compound for use in patients with malignant glioma, a cancer of the brain that begins in glial cells .
Molecular Structure Analysis
This compound has a molecular formula of C26H26N2O7 . It is an indenoisoquinoline derivative .
Chemical Reactions Analysis
This compound is known to interact with DNA, causing damage and preventing the relaxation of supercoiled DNA . The exact chemical reactions involved in these processes are complex and are the subject of ongoing research .
Aplicaciones Científicas De Investigación
Selectivo para células positivas a Schlafen11 y deficientes en BRCA
Se ha encontrado que el Indotecan es selectivo para las células positivas a Schlafen 11 (SLFN11) y deficientes en BRCA . SLFN11 es un ejecutor recientemente identificado de células que sufren estrés de replicación .
Letalidad sintética en células con deficiencia de BRCA1, BRCA2 o PALB2
El this compound exhibe una "letalidad sintética" en células que presentan deficiencia de BRCA1, BRCA2 o PALB2 . Esto significa que estas células son más sensibles al this compound en comparación con las líneas celulares isogénicas .
Sinergia con el inhibidor de PARP Olaparib
Se ha encontrado que el this compound sinergiza con el inhibidor de PARP, olaparib . Este tratamiento de combinación mostró una alta sinergia y se observó una mejor eficacia con la combinación que con los tratamientos de agente único de this compound u olaparib .
Desilenciamiento del gen Ube3a latente asociado con el síndrome de Angelman
Se ha encontrado que el this compound desilencía el alelo paterno latente del gen Ube3a asociado con el síndrome de Angelman . Demostró un mejor perfil farmacológico de desilenciamiento de Ube3a en comparación con el compuesto principal anterior, topotecan .
Potencial terapéutico para el síndrome de Angelman
Dada su capacidad para desilenciar el gen Ube3a, el this compound y sus análogos estructurales son posibles terapéuticas para el síndrome de Angelman . Su potencial de traducción en el tratamiento del síndrome de Angelman debe evaluarse más a fondo .
Mecanismo De Acción
Mode of Action
Indotecan interacts with its target, TOP1, by forming a complex with it and blocking its enzymatic activity . This interaction interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . This compound prevents the relaxation of supercoiled DNA .
Biochemical Pathways
The major lesions generated by the trapping of TOP1 are replication-induced DNA double-strand breaks that are repaired by homologous recombination (HR) . This compound exhibits a “synthetic lethality” in cells presenting BRCA1, BRCA2, or PALB2 deficiency . In addition, it has been found that a dominant response determinant to this compound is Schlafen 11 (SLFN11), a recently identified executor of cells undergoing replication stress .
Pharmacokinetics
This compound’s pharmacokinetics were characterized using nonlinear mixed-effects modeling of concentration data from two first-in-human phase 1 trials . Body weight and body surface area accounted for inter-individual variability of central/peripheral distribution volume and intercompartmental clearance, respectively . The estimated typical population values were CL 2.75 L/h, Q3 46.0 L/h, and V3 37.9 L .
Result of Action
This compound’s action results in significant molecular and cellular effects. It has been found that BRCA1-, BRCA2-, and PALB2-deficient cells are 3 to 5 times more sensitive to this compound compared to isogenic cell lines . Moreover, combination treatments showed high synergy between this compound and olaparib .
Safety and Hazards
Direcciones Futuras
Indotecan has been granted orphan drug status by the FDA for use in patients with malignant glioma . This designation enables the drug’s developers to receive incentives such as tax credits and provides them exclusive rights for seven years to further the treatment’s potential for that condition . There are ongoing efforts to open a clinical trial to further study the use of this compound .
Análisis Bioquímico
Biochemical Properties
Indotecan interacts with Top1, stabilizing the “cleavage complex” intermediate where Top1 catalytic residue Tyr723 becomes covalently bound to the 3’ end of the scissile strand of DNA . This interaction inhibits the religation of the scissile strand, leading to irreversible double-strand DNA breaks that can result in cell death .
Cellular Effects
This compound’s effects on cells are primarily due to its interaction with Top1. By inhibiting Top1, this compound disrupts DNA replication and transcription, leading to DNA damage and ultimately cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Top1-DNA complex and stabilizing the cleavage complex . This prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these breaks, it results in double-strand breaks that are lethal to the cell .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently being studied. It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .
Metabolic Pathways
Given its mechanism of action, it is likely that this compound interacts with enzymes involved in DNA replication and transcription .
Transport and Distribution
Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with Top1 .
Subcellular Localization
This compound is likely localized to the nucleus, given its interaction with Top1, a nuclear enzyme
Propiedades
IUPAC Name |
15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFIFGLHVOZDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238613 | |
| Record name | Indotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915303-09-2 | |
| Record name | Indotecan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indotecan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDOTECAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



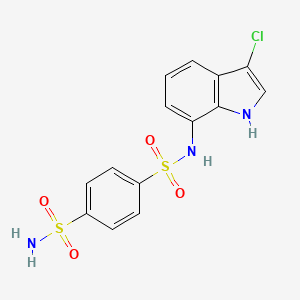
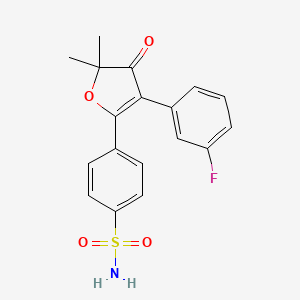
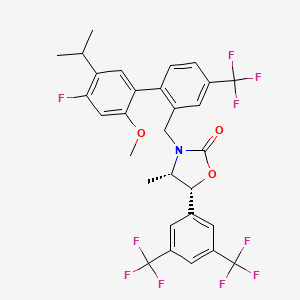
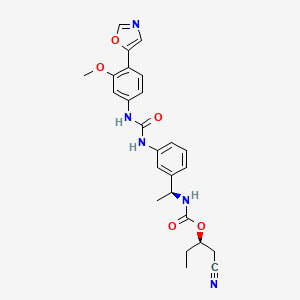
![4-[4-(2-Adamantylcarbamoyl)-5-Tert-Butyl-Pyrazol-1-Yl]benzoic Acid](/img/structure/B1684384.png)
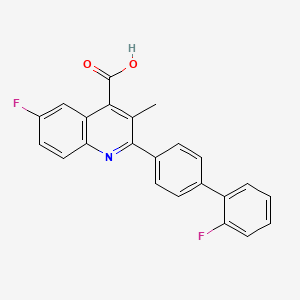
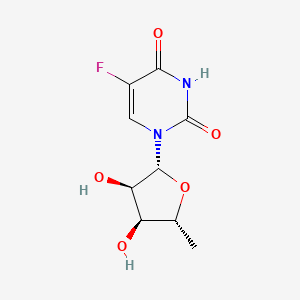
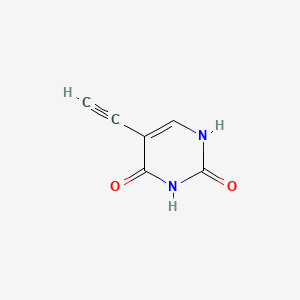

![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)
![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
